1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a heterocyclic compound featuring a triazole core substituted with an azetidine ring (a four-membered saturated nitrogen heterocycle) at the N1 position and a hydroxyl-containing ethyl group at the C4 position. Its molecular formula is C₇H₁₀N₄O (molecular weight: 166.18 g/mol), and it is structurally related to bioactive triazole derivatives . The dihydrochloride salt form (C₇H₁₄Cl₂N₄O) is commercially available but currently out of stock .
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C7H12N4O/c1-5(12)7-4-11(10-9-7)6-2-8-3-6/h4-6,8,12H,2-3H2,1H3 |
InChI Key |
ULJZRJNDMCBSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=N1)C2CNC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the formation of the azetidine and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized from azetidinone, while the triazole ring can be formed via a click reaction between an alkyne and an azide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole Derivatives with Aryl/Alkyl Substituents
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CID 19880800): Structure: Phenyl group at N1, hydroxyl-ethyl at C3. Molecular Formula: C₁₀H₁₁N₃O. This compound lacks the basic amine functionality of azetidine, affecting solubility and intermolecular interactions .
Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol (Compound 5 in ): Structure: Trifluoromethylbenzyl group at N1, hydroxymethylphenyl at C4. Synthesis: Achieved via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 96% yield using excess alkyne . Applications: Fluorinated triazoles are often explored for biological activity due to enhanced metabolic stability .
Triazole Derivatives with Nitrogen Heterocycles
1-[(3-Ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic Acid :
- Structure : Oxetane (a four-membered oxygen heterocycle) substituent.
- Key Differences : The oxetane improves metabolic stability and solubility, whereas azetidine offers a basic nitrogen for salt formation (e.g., dihydrochloride in ) .
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-ethanone: Structure: Furazan (1,2,5-oxadiazole) and methyl groups. Hazard Profile: Classified as an irritant (Xi), highlighting safety considerations absent in the target compound’s current data .
Solubility and Stability
- The azetidine ring in the target compound introduces a secondary amine, enabling salt formation (e.g., dihydrochloride) for improved aqueous solubility . In contrast, aryl-substituted triazoles like 1-(1-phenyl-1H-triazol-4-yl)ethanol rely on hydroxyl or fluorinated groups for solubility modulation .
Corrosion Inhibition
- Benzyl-1H-1,2,3-triazole-4-yl)methanol exhibits 52.0–89.3% inhibition efficiency in 1 M HCl, attributed to nitrogen lone pairs adsorbing onto metal surfaces . The target compound’s azetidine may alter adsorption kinetics due to its smaller ring size and basicity.
Anticancer Activity
- Quinoxaline-triazole hybrids (e.g., Compound IVd in ) show IC₅₀ values of 3.20–5.29 μM against cancer cell lines. The azetidine in the target compound could enhance cellular uptake or target binding compared to aryl substituents .
Biological Activity
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, also known as a triazole derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic roles.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C7H14Cl2N4O |
| Molecular Weight | 241.12 g/mol |
| IUPAC Name | 1-[1-(azetidin-3-yl)triazol-4-yl]ethanol dihydrochloride |
| PubChem CID | 75451054 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its ability to interfere with microbial cell wall synthesis and inhibit key enzymes involved in metabolic pathways. The triazole ring system is known for its role in targeting fungal sterol biosynthesis, while the azetidine moiety may enhance binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.
Efficacy Against Bacteria
In vitro assays have shown that this compound has notable activity against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 100 µg/mL |
| Staphylococcus aureus | 50 µg/mL |
| Klebsiella pneumoniae | 75 µg/mL |
These results indicate that the compound's efficacy is comparable to conventional antibiotics, making it a candidate for further development in antimicrobial therapies .
Efficacy Against Fungi
The compound also shows antifungal activity. In particular:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 15 µg/mL |
| Aspergillus niger | 20 µg/mL |
These findings suggest that the compound could be effective in treating fungal infections resistant to standard treatments .
Case Studies
A recent pharmacological study focused on the development of selective blockers against microbial resistance highlighted the potential of this compound. The study involved animal models where the compound was administered to assess its therapeutic effects against induced infections. Results indicated a significant reduction in bacterial load and improved survival rates in treated groups compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azetidine-3-azide and propargyl alcohol derivatives. Key parameters include:
- Catalyst: Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) .
- Solvent: Aqueous tert-butanol or DMF for improved solubility of azetidine intermediates .
- Temperature: 25–60°C, balancing reaction speed and byproduct formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Techniques :
- NMR : - and -NMR to confirm triazole/azetidine connectivity and ethanol moiety (e.g., δ ~4.5 ppm for triazole-CH₂-OH) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 195.1 (free base) or 241.12 (dihydrochloride salt) .
- X-ray Crystallography : For unambiguous confirmation (e.g., SHELXL refinement; see Advanced Questions ) .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Assay Design :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, HeLa) with IC₅₀ comparisons to triazole derivatives (e.g., IC₅₀ ~45–80 µM for fluorophenyl analogs) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits, referencing chloro/fluorophenyl-triazole analogs with IC₅₀ <10 µM .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported azetidine-triazole torsional angles?
- Approach :
- Use SHELXL for high-resolution refinement, focusing on azetidine puckering (amplitude ~0.5 Å) and triazole planarity (deviation <0.02 Å) .
- Compare with similar compounds (e.g., 2-(1H-triazol-4-yl)ethanol derivatives) showing torsional variance due to hydrogen bonding .
- Data Table :
| Compound | Torsion Angle (°) | Resolution (Å) | Reference |
|---|---|---|---|
| Target | 12.3 ± 0.5 | 0.85 | |
| Analog | 15.8 ± 0.7 | 0.92 |
Q. What structure-activity relationship (SAR) strategies enhance bioactivity while minimizing azetidine ring strain?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the azetidine ring to stabilize puckering and improve target binding .
- Ethanol Modification : Replace -OH with methyl ether (-OMe) to assess solubility-bioactivity trade-offs .
Q. How can molecular docking elucidate its mechanism of action against Mycobacterium tuberculosis?
- Protocol :
- Target Selection : Enoyl-ACP reductase (InhA) or DprE1, critical for mycobacterial cell wall synthesis .
- Docking Software : AutoDock Vina with AMBER force fields, validating poses against co-crystallized inhibitors (RMSD <2.0 Å) .
- Key Interactions : Hydrogen bonding between triazole N2 and InhA Tyr158; azetidine C-H···π stacking with Phe149 .
Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
